2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
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Overview
Description
2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorine, iodine, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Nitration and Halogenation: Introduction of chlorine atoms at the 2 and 5 positions on the benzene ring.
Iodination: Incorporation of an iodine atom at the 4 position of the phenyl group.
Thioamide Formation: Reaction with thiourea to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the iodine or chlorine substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Uniqueness
What sets 2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide apart is its unique combination of halogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C15H11Cl2IN2OS |
---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11Cl2IN2OS/c1-8-6-10(18)3-5-13(8)19-15(22)20-14(21)11-7-9(16)2-4-12(11)17/h2-7H,1H3,(H2,19,20,21,22) |
InChI Key |
UZEBATWCLFLJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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